
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide is an organic compound that features a unique structure combining an indene moiety with a methoxyphenyl group. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Métodos De Preparación
The synthesis of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene and 2-methoxyphenylamine.
Condensation Reaction: The 2,3-dihydro-1H-indene is reacted with 2-methoxyphenylamine in the presence of a suitable catalyst to form the desired ethanediamide compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential bioactive properties, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide can be compared with similar compounds such as:
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-methoxyphenyl)ethanediamide: This compound features a similar structure but with a different substitution pattern on the phenyl ring.
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-hydroxyphenyl)ethanediamide: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Propiedades
Número CAS |
93369-12-1 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-3-2-7-15(16)20-18(22)17(21)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
JTPCTUPWAPOWGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


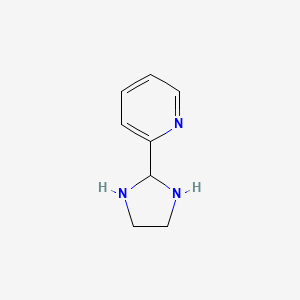
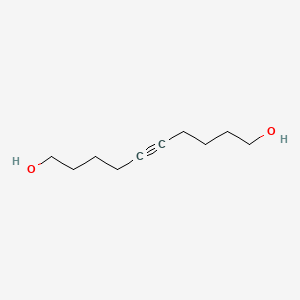
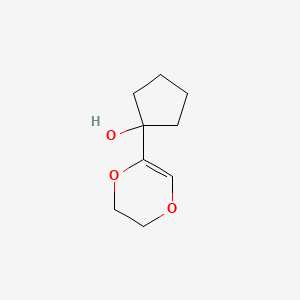
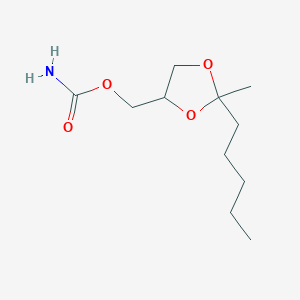
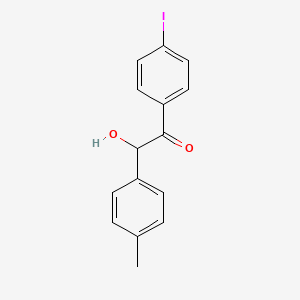

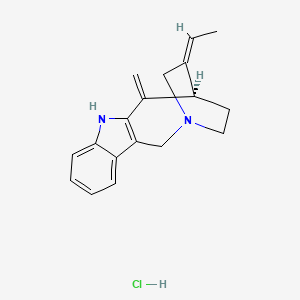
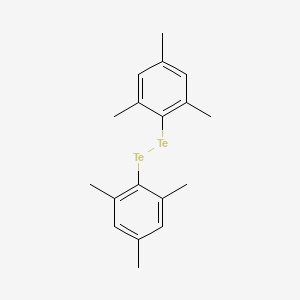
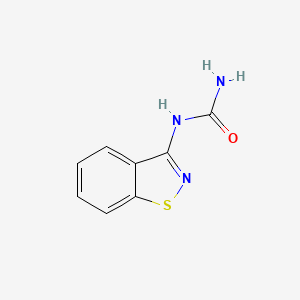
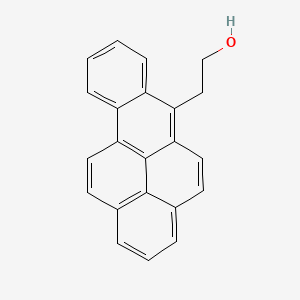

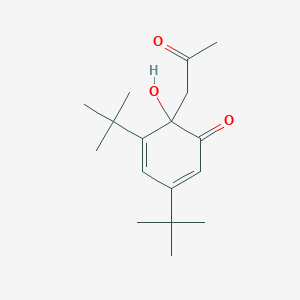
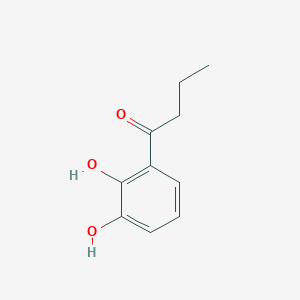
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
